molecular formula C7H4BrClN2 B1604397 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine CAS No. 1000342-04-0

7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine

Cat. No. B1604397
M. Wt: 231.48 g/mol
InChI Key: QVOWRZHOWQAPFS-UHFFFAOYSA-N
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Description

“7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine” is a halogenated heterocycle . Its molecular formula is C7H4BrClN2 .


Synthesis Analysis

The synthesis of “7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine” involves starting with 1H-pyrrolo[3,2-c]pyridine and reacting it with N-bromosuccinimide to introduce the bromine onto the aromatic ring .


Molecular Structure Analysis

The molecular structure of “7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine” consists of a pyrrolopyridine core with a bromine atom at the 7-position and a chlorine atom at the 4-position .


Physical And Chemical Properties Analysis

The average mass of “7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine” is 231.477 Da, and its monoisotopic mass is 229.924637 Da . It is a solid at room temperature .

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Chloro and Bromo Derivatives

    The versatility of pyridine hydrochloride as a reagent has been demonstrated in the efficient synthesis of chloro compounds from corresponding bromo derivatives in π-deficient series such as pyridine and quinoline, showcasing the compound's role in halogen exchange reactions (Mongin et al., 1996).

  • Building Blocks for Azaindoles

    7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine analogs, specifically 6-Chloro-4-nitro- and 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine, have been identified as versatile building blocks for the synthesis of 4-substituted 7-azaindole derivatives, highlighting their importance in nucleophilic displacement reactions (Figueroa‐Pérez et al., 2006).

Structural and Spectroscopic Analysis

  • Crystal Structures and Vibrational Spectra

    Detailed studies on the crystal structures, vibrational spectra, and DFT calculations of halogeno-derivatives of 7-azaindole, including 3-bromo-4-chloro-7-azaindole, have been conducted. These studies provide insight into the molecular geometry, intermolecular interactions, and electronic properties of these compounds, laying the groundwork for their potential applications in material science and molecular engineering (Morzyk-Ociepa et al., 2018).

  • Electronic Structure Analysis

    Research into the topological features and electronic structure of similar compounds, such as 4-chloro-1H-pyrrolo[2,3-b]pyridine, through experimental charge density analysis and DFT studies, has shed light on the nature of bonding within the molecule and its interactions with its environment. Such studies are crucial for understanding the chemical reactivity and physical properties of these compounds (Hazra et al., 2012).

Applications in Complex Molecule Synthesis

  • Intermediates in Synthesis: These compounds have been used as intermediates in the synthesis of complex molecules, demonstrating their utility in organic synthesis. For example, their role in constructing pyrimido[4,5-e][1,3,4] thiadiazine derivatives and their transformations into various biologically active compounds highlights their significance in medicinal chemistry and drug discovery processes (Rahimizadeh et al., 2007).

Safety And Hazards

“7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine” is classified as Acute Tox. 3 Oral - Eye Dam. 1. It has hazard statements H302-H315-H319-H335, and the precautionary statements are P261-P305+P351+P338 .

Future Directions

The future directions for “7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine” could involve exploring its potential as a lead compound in the development of new drugs, given the biological activity of pyrrolopyridine derivatives . Further studies could also investigate its reactivity in various chemical reactions, given its halogen substituents.

properties

IUPAC Name

7-bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4BrClN2/c8-5-3-11-7(9)4-1-2-10-6(4)5/h1-3,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVOWRZHOWQAPFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC2=C1C(=NC=C2Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4BrClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40646789
Record name 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.48 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine

CAS RN

1000342-04-0
Record name 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1000342-04-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Bromo-4-chloro-1H-pyrrolo[3,2-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40646789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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